molecular formula C10H11N3S B1628021 (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE CAS No. 864684-73-1

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE

Cat. No.: B1628021
CAS No.: 864684-73-1
M. Wt: 205.28 g/mol
InChI Key: RXUIEDCFXIRKSI-UHFFFAOYSA-N
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Description

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE is a heterocyclic compound that contains a thiazole ring, a pyridine ring, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE typically involves the reaction of 3-methyl-1,2-thiazol-5-amine with a pyridine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and conditions can be optimized for yield and purity, and the process may be scaled up using continuous flow reactors to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

(3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3-METHYL-ISOTHIAZOL-5-YL)-PYRIDIN-2-YLMETHYL-AMINE include:

Uniqueness

What sets this compound apart is its unique combination of a thiazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

864684-73-1

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

3-methyl-N-(pyridin-2-ylmethyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C10H11N3S/c1-8-6-10(14-13-8)12-7-9-4-2-3-5-11-9/h2-6,12H,7H2,1H3

InChI Key

RXUIEDCFXIRKSI-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1)NCC2=CC=CC=N2

Canonical SMILES

CC1=NSC(=C1)NCC2=CC=CC=N2

Origin of Product

United States

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